molecular formula C15H22N2O2 B3019218 tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate CAS No. 1536115-05-5

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate

Cat. No.: B3019218
CAS No.: 1536115-05-5
M. Wt: 262.353
InChI Key: PVQMGMZKEAPAAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate is a carbamate-protected tetrahydroquinoline derivative. Such compounds are frequently employed as intermediates in pharmaceutical synthesis, particularly for their role in modulating biological activity through steric and electronic effects. This analysis compares its structural, synthetic, and functional properties with closely related analogs, drawing on diverse chemical literature and patent data.

Properties

IUPAC Name

tert-butyl N-(1,2,3,4-tetrahydroquinolin-8-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-7-4-6-11-8-5-9-16-13(11)12/h4,6-7,16H,5,8-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQMGMZKEAPAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a quinoline derivative under specific conditions. One common method involves the use of a palladium-catalyzed amidation reaction. This process can be conducted at room temperature using a combination of palladium(II) acetate and a suitable base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the palladium-catalyzed amidation reaction makes it a viable option for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate has been investigated for its potential as a cannabinoid receptor modulator. Research indicates that tetrahydroquinoline derivatives can influence cannabinoid receptors, which are implicated in various physiological processes such as appetite regulation and pain modulation . This makes the compound a candidate for developing treatments for metabolic disorders and cognitive dysfunctions.

Case Study: Cannabinoid Receptor Modulation
A study highlighted in a patent (US20080194625A1) describes the use of tetrahydroquinoline derivatives in treating eating disorders and obesity. The findings suggest that compounds like this compound can effectively modulate cannabinoid receptors, potentially leading to therapeutic applications in weight management and metabolic health .

Organic Synthesis

Synthetic Applications
The compound serves as an intermediate in organic synthesis due to its ability to undergo various chemical reactions. Its structure allows it to participate in nucleophilic substitutions and couplings, making it valuable for synthesizing more complex molecules .

Data Table: Synthetic Pathways

Reaction TypeConditions RequiredYield (%)References
Nucleophilic SubstitutionBase catalysis; solvent-free conditions85
Coupling ReactionsPd-catalyzed cross-coupling90
HydrolysisAcidic conditions; water75

Biological Studies

In Vitro Studies
Research has shown that this compound exhibits notable biological activity against certain cancer cell lines. In vitro assays demonstrate its potential cytotoxic effects, indicating a possible role as an anticancer agent .

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against breast cancer cells, revealing significant inhibition of cell proliferation at micromolar concentrations. This suggests that further exploration into its mechanisms could lead to new cancer therapies .

Toxicological Assessments

Safety Profile
Toxicological evaluations are essential for understanding the safety of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are warranted to establish comprehensive safety data .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Positional Isomerism

  • tert-Butyl N-(1,2,3,4-Tetrahydroquinolin-6-yl)carbamate (CAS 474539-25-8): The carbamate group is attached to the 6-position of the tetrahydroquinoline core instead of the 8-position.
  • tert-Butyl 4-Amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 944906-95-0): Features a carboxylate group at the 1-position and an amino group at the 4-position, introducing both basic and hydrogen-bonding functionalities absent in the target compound .

Substituent Variations

  • tert-Butyl N-[2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethyl]carbamate (CID 54595354): Replaces the methyl linker with an ethyl group, increasing hydrophobicity and flexibility. The SMILES string CC(C)(C)OC(=O)NCCC1=CC=CC2=C1NCCC2 highlights this structural distinction .
  • tert-Butyl N-(8-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate (CAS 1016689-69-2): Introduces a methyl group at the 8-position of the tetrahydroquinoline ring, which may enhance steric hindrance and alter metabolic stability. Molecular weight (262.35) is higher than the target compound due to the added methyl group .

Carbamate Formation

  • The target compound’s analogs are typically synthesized via coupling reactions. For example, tert-butyl (3-((3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)carbamoyl)phenyl)carbamate () was prepared using EDCI/HOBt-mediated amidation (71% yield), followed by TFA-mediated deprotection (94% yield). This contrasts with methods for chloromethyl-isoquinoline derivatives, which employ nucleophilic substitutions (e.g., 85% yield for tert-butyl(4-(((6-methoxyisoquinolin-1-yl)methyl)amino)butyl)carbamate) .

Deprotection and Functionalization

  • Compounds like 3-amino-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)benzamide () highlight the utility of tert-butyl carbamates as protecting groups, which are cleaved under acidic conditions (e.g., TFA in DCM). Such steps are critical for generating free amines for further derivatization .

Anti-HIV Activity

  • Isoquinoline derivatives, such as tert-butyl(4-(((6-bromoisoquinolin-1-yl)methyl)amino)butyl)carbamate, demonstrate anti-HIV activity linked to CXCR4 antagonism. Substituents like bromo or methoxy groups at the 6-position enhance potency compared to unsubstituted analogs .

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s molecular weight (~262–275 g/mol) falls within the range of its analogs, but substituents like ethyl linkers or methyl groups can subtly alter logP values and solubility .
  • Crystallinity : X-ray data for tert-butyl N-hydroxycarbamate () suggest that carbamate derivatives often form stable crystalline structures, which can influence purification and formulation .

Tabulated Comparison

Compound Name Molecular Formula Key Substituents Biological Relevance Reference
tert-Butyl N-[(1,2,3,4-Tetrahydroquinolin-8-yl)methyl]carbamate C₁₆H₂₄N₂O₂ 8-position methyl carbamate Intermediate in drug synthesis
tert-Butyl N-(1,2,3,4-Tetrahydroquinolin-6-yl)carbamate (CAS 474539-25-8) C₁₅H₂₂N₂O₂ 6-position carbamate Structural isomer
tert-Butyl N-[2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethyl]carbamate C₁₇H₂₆N₂O₂ Ethyl linker Enhanced hydrophobicity
tert-Butyl 4-Amino-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 944906-95-0) C₁₄H₂₀N₂O₂ 1-carboxylate, 4-amino Hydrogen-bonding motifs

Biological Activity

Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1536115-05-5

Synthesis Methods

The synthesis of this compound typically involves a palladium-catalyzed amidation reaction. The general procedure includes:

  • Reagents : tert-butyl carbamate and a quinoline derivative.
  • Catalyst : Palladium(II) acetate.
  • Base : Cesium carbonate.
  • Solvent : 1,4-dioxane.
  • Conditions : Reaction is usually conducted at room temperature.

This method allows for the efficient formation of the carbamate structure while maintaining high purity levels (≥95%) .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results suggest potential applications in developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

In a study involving human cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HeLa (Cervical Cancer)25Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)30Inhibition of cell cycle progression

These findings highlight its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound is believed to modulate enzyme activity and alter cellular signaling pathways which can lead to various biological effects including:

  • Enzyme Inhibition : Binding to active sites on enzymes involved in metabolic processes.
  • Receptor Modulation : Interacting with cellular receptors that regulate growth and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against resistant strains of bacteria. Results indicated a significant reduction in bacterial load compared to controls treated with standard antibiotics.

Case Study 2: Cancer Cell Line Studies

In vivo studies using murine models demonstrated that administration of the compound significantly reduced tumor growth in xenograft models of breast cancer. The mechanism involved enhanced apoptosis and reduced angiogenesis within tumor tissues .

Q & A

Q. What are the key considerations for designing a synthetic route to tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate?

The synthesis typically involves carbamate protection of a tetrahydroquinoline scaffold. Critical steps include:

  • Deprotection strategies : Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave Boc groups efficiently while preserving the tetrahydroquinoline core .
  • Purification : Column chromatography with gradients of DCM:MeOH:NH₃ (9:1:0.2) is effective for isolating intermediates .
  • Functionalization : Methylation at the 8-position of tetrahydroquinoline requires regioselective control to avoid side reactions at other positions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical methods :
    • 1H NMR : Peaks for the tert-butyl group (δ ~1.4 ppm) and methylene protons adjacent to the carbamate (δ ~3.2–4.0 ppm) confirm regiochemistry .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (e.g., C₁₆H₂₄N₂O₂) with minimal fragmentation .
    • HPLC : Use reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives of this compound?

Contradictions often arise from:

  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals significantly.
  • Dynamic stereochemistry : Chair-flipping in tetrahydroquinoline rings may average NMR peaks; low-temperature NMR (−40°C) can resolve this .
  • Impurity interference : Trace solvents (e.g., residual DCM) may overlap with key peaks. Repurification or alternative solvents (e.g., acetone-d₆) is recommended .

Q. What strategies optimize the compound’s stability during long-term storage?

  • Storage conditions :
    • Temperature: −20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
    • Light sensitivity: Amber vials to avoid photodegradation of the tetrahydroquinoline moiety .
  • Stability assays : Periodic HPLC checks (every 3 months) to detect decomposition products like free amine or tert-butanol .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

  • Core modifications :
    • Introduce substituents at the 2- or 3-positions of tetrahydroquinoline to assess steric/electronic effects on target binding .
    • Replace the tert-butyl carbamate with alternative protecting groups (e.g., Fmoc) to modulate lipophilicity .
  • Biological assays :
    • Measure inhibition constants (Kᵢ) against enzymes like CXCR4 or nitric oxide synthase (nNOS) using fluorescence polarization assays .
    • Compare IC₅₀ values of derivatives to identify pharmacophores critical for activity .

Methodological Challenges

Q. What experimental pitfalls are common during scale-up synthesis of this compound?

  • Exothermic reactions : Deprotection with TFA in DCM requires slow addition (<1 mL/min) and ice baths to control heat generation .
  • Column chromatography limitations : For large-scale purifications (>10 g), switch to automated flash systems with silica gel cartridges to improve reproducibility .
  • Yield optimization : Boc protection steps may stall at >80% conversion; adding a catalytic amount of DMAP (0.1 eq) can drive reactions to completion .

Q. How can computational tools aid in predicting the reactivity of this compound?

  • DFT calculations : Model the carbamate’s electrophilicity to predict nucleophilic attack sites (e.g., by amines or water) .
  • Molecular docking : Simulate interactions with protein targets (e.g., CXCR4) to prioritize derivatives for synthesis .
  • ADMET prediction : Software like Schrödinger’s QikProp estimates logP (2.5–3.0) and CNS permeability, guiding lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.